Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride
CAS No.: 2309431-66-9
Cat. No.: VC4912380
Molecular Formula: C9H17ClN2O2
Molecular Weight: 220.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2309431-66-9 |
|---|---|
| Molecular Formula | C9H17ClN2O2 |
| Molecular Weight | 220.7 |
| IUPAC Name | morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride |
| Standard InChI | InChI=1S/C9H16N2O2.ClH/c12-9(8-2-1-3-10-8)11-4-6-13-7-5-11;/h8,10H,1-7H2;1H/t8-;/m1./s1 |
| Standard InChI Key | WHYDWZRQXLECCH-DDWIOCJRSA-N |
| SMILES | C1CC(NC1)C(=O)N2CCOCC2.Cl |
Introduction
Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride is a chemical compound with the CAS number 2309431-66-9. It is a hydrochloride salt of the amide formed between morpholine and (2R)-pyrrolidin-2-yl. The compound is of interest in organic synthesis due to its unique structure and potential applications in pharmaceuticals and other chemical reactions.
Synthesis and Preparation
The synthesis of Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone typically involves the reaction of morpholine with (2R)-pyrrolidin-2-yl derivatives in the presence of suitable coupling agents. The hydrochloride salt is often formed by treating the base with hydrochloric acid.
Applications in Organic Synthesis
This compound can participate in various chemical reactions typical for amines and carbonyl compounds. It serves as a key building block in organic synthesis, particularly in reactions where chiral centers are important, such as in the synthesis of pharmaceutical intermediates.
Research Findings
Research on Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride is limited, but its potential applications in asymmetric synthesis and drug development are areas of interest. The compound's chiral nature makes it useful for creating complex molecules with specific stereochemistry.
Suppliers and Availability
The compound is available from several chemical suppliers, including EvitaChem and Echemi, which offer it for research and development purposes .
Data Table
| Property | Value |
|---|---|
| CAS Number | 2309431-66-9 |
| Molecular Formula | C9H17ClN2O |
| Molecular Weight | 220.69 g/mol |
| Structure | Morpholine linked to (2R)-pyrrolidine via a carbonyl group |
| Suppliers | EvitaChem, Echemi |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume